4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine
Overview
Description
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand these influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-aminophenol with formaldehyde and an amine source under acidic or basic conditions to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and resins
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: A parent compound with similar structural features.
Benzoxazinone: Another related compound with a ketone group.
Quinazoline: A structurally related compound with a nitrogen atom in the ring
Uniqueness
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXQBHHHKHBBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245993 | |
Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042973-68-1 | |
Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-8-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1042973-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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